3-(Ethanesulfonyl)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-ethylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-2-14(10,11)7-4-3-5-8(6-7)15(9,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQHHZNOHIKOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonation of benzene derivatives followed by chlorination. One common method includes the reaction of benzene with ethanesulfonyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction proceeds as follows:
C6H5SO2C2H5+SO2Cl2→C6H4(SO2C2H5)SO2Cl+HCl
Industrial Production Methods
In industrial settings, the production of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols .
Chemical Reactions Analysis
Reaction with Amines (Sulfonamide Formation)
This compound reacts with primary and secondary amines to form sulfonamides, a reaction central to drug discovery and material science. The process involves nucleophilic attack by the amine on the sulfonyl chloride’s sulfur atom, followed by HCl elimination .
Key Conditions and Yields
| Amine Type | Reaction Conditions | Yield (%) | Source |
|---|---|---|---|
| N-Silylamines | CH₃CN, reflux, 1 hr | 85–95 | |
| Octadecylamine | Et₃N, benzene, 45°C | 74 | |
| p-Toluidine | Triethylamine, acetonitrile, reflux | 67–77 |
Mechanism : The reaction proceeds via an S<sub>N</sub>2-type displacement at sulfur, where the amine acts as a nucleophile. The electron-withdrawing ethanesulfonyl group enhances the electrophilicity of the adjacent sulfonyl chloride, accelerating the reaction .
Hydrolysis to Sulfonic Acids
Controlled hydrolysis of the sulfonyl chloride group yields 3-(ethanesulfonyl)benzenesulfonic acid. This reaction is pH-dependent and proceeds rapidly under basic or heated aqueous conditions .
Reaction Pathway :
Kinetics : Hydrolysis follows pseudo-first-order kinetics, with a rate constant () of at pH 5.9 and 60°C .
Alcoholysis (Sulfonate Ester Formation)
Reaction with alcohols produces sulfonate esters, though this pathway is less common than sulfonamide formation. For example, ethanol-d reacts with the compound in benzene to yield ethyl ethenesulfonate derivatives .
Notable Example :
Deuterium Incorporation : Up to 44% monodeuteration occurs due to intermediate sulfene formation .
Nucleophilic Substitution at Sulfur
The chloride ion in the sulfonyl group undergoes exchange with other nucleophiles (e.g., Br⁻, I⁻) under specific conditions. Reactivity is influenced by substituent electronic effects:
-
Hammett Analysis : A ρ-value of 2.02 indicates strong sensitivity to electron-withdrawing groups, which stabilize the transition state during substitution .
Substituent Effects on Reactivity
| Substituent | Relative Reactivity (vs. H) |
|---|---|
| 4-Me | 0.3 |
| 3-CF₃ | 10.0 |
| 4-NMe₂ | 0.1 |
Side Reactions and Decomposition Pathways
Scientific Research Applications
Organic Synthesis
Reactivity and Mechanism:
The sulfonyl chloride functional group is highly reactive, primarily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of sulfonamide groups into various organic compounds, which are essential in many chemical syntheses.
- Nucleophilic Substitution: The electrophilic nature of the sulfonyl chloride allows it to react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.
Key Reactions:
- Formation of Sulfonamides: By reacting with primary or secondary amines, 3-(ethanesulfonyl)benzene-1-sulfonyl chloride can yield sulfonamide derivatives, which are crucial in pharmaceutical applications.
- Synthesis of Sulfonate Esters: The compound can also react with alcohols to produce sulfonate esters, which are useful as leaving groups in further reactions.
Medicinal Chemistry
Pharmaceutical Intermediates:
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those based on sulfonamide structures. Sulfonamides have been widely studied for their antibacterial properties and have applications in treating a range of infections.
Case Studies:
- Antibacterial Agents: Research has shown that compounds derived from sulfonamides exhibit significant antibacterial activity. For instance, modifications on the sulfonamide structure can enhance potency against specific bacterial strains.
- Potential Therapeutic Applications: The unique structure of 3-(ethanesulfonyl)benzene-1-sulfonyl chloride may lead to the development of new therapeutic agents targeting diseases beyond bacterial infections.
Industrial Applications
Chemical Manufacturing:
In addition to its role in synthetic organic chemistry and medicinal applications, 3-(ethanesulfonyl)benzene-1-sulfonyl chloride is utilized in various industrial processes. Its ability to act as a chlorinating agent makes it valuable in manufacturing intermediates for dyes, agrochemicals, and other specialty chemicals.
Safety and Handling:
Due to its reactive nature, proper safety protocols must be followed when handling this compound. It should be stored under inert conditions to prevent unwanted reactions with moisture or other nucleophiles.
Summary Table of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Organic Synthesis | Formation of sulfonamides and sulfonate esters | Key reagent for introducing functional groups |
| Medicinal Chemistry | Intermediate for antibacterial drugs | Potential for new therapeutic agents |
| Industrial Chemistry | Manufacturing intermediates for dyes and agrochemicals | Valuable chlorinating agent |
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate that can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
Research Findings and Trends
Reactivity Trends :
- Electron-withdrawing substituents significantly enhance reaction rates in nucleophilic acyl substitutions. For example, 3-(pentafluorothio)benzenesulfonyl chloride reacts 5–10× faster with amines than its methoxy counterpart .
- Steric effects from bulky groups (e.g., ethanesulfonyl) may slightly reduce reactivity compared to smaller EWGs like -CF₃ .
Emerging Applications :
- Ionic liquids incorporating sulfonyl chloride derivatives show promise in green chemistry for catalyst recovery and recyclability .
Biological Activity
3-(Ethanesulfonyl)benzene-1-sulfonyl chloride, a sulfonyl chloride derivative, is recognized for its potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula: C_9H_10ClO_4S_2
- Molecular Weight: 292.76 g/mol
Biological Activity Overview
Sulfonyl chlorides are known to exhibit various biological activities, primarily due to their ability to act as electrophiles in nucleophilic substitution reactions. The specific activity of 3-(ethanesulfonyl)benzene-1-sulfonyl chloride can be summarized as follows:
- Mechanism of Action: The compound primarily functions through nucleophilic attack on the sulfonyl sulfur, leading to the formation of sulfonamides or other derivatives that can interact with biological targets such as proteins and nucleic acids.
Study 1: Reactivity in Nucleophilic Substitution
A study published in MDPI demonstrated that sulfonyl chlorides like 3-(ethanesulfonyl)benzene-1-sulfonyl chloride exhibit enhanced reactivity in nucleophilic substitution reactions. The research showed that ortho-substituted sulfonyl chlorides have significantly higher rates of reaction compared to their unsubstituted counterparts. The Hammett rho-value was found to be positive (ρ = 2.02), indicating that electronic effects from substituents play a crucial role in reactivity .
Study 2: Synthesis of Nucleotides
Another significant application was highlighted in the synthesis of nucleotides using 3-(ethanesulfonyl)benzene-1-sulfonyl chloride as a coupling reagent. The compound facilitated the formation of internucleotide bonds through two consecutive nucleophilic substitutions at the sulfonyl sulfur, resulting in high yields of the desired products .
Data Table: Biological Activity Summary
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological aspects of 3-(ethanesulfonyl)benzene-1-sulfonyl chloride. According to safety data, exposure can lead to severe irritation and burns upon contact with skin or eyes. Inhalation may cause respiratory distress, emphasizing the need for proper handling protocols .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves the reaction of benzene-1-sulfonyl chloride with ethanesulfonyl derivatives (e.g., ethanesulfonyl fluoride or chloride) under inert conditions. Solvents like dichloromethane or chloroform are preferred to stabilize intermediates. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of benzene-sulfonyl chloride to ethanesulfonyl reagent). Purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, eluent gradient) ensures >95% purity .
Q. How should researchers handle and store 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride to ensure safety and stability?
- Methodological Answer :
- Storage : Store in airtight, moisture-resistant containers at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides) and strong bases due to violent reactivity. Use desiccants (e.g., molecular sieves) to prevent hydrolysis .
- Safety : Use fume hoods for handling. PPE (nitrile gloves, lab coat, goggles) is mandatory. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Key peaks include ν(SO₂Cl) at ~1190–1210 cm⁻¹ and ν(SO₂) at ~1350–1370 cm⁻¹ .
- ¹H NMR (CDCl₃): Aromatic protons appear as a multiplet (δ 7.5–8.3 ppm), while ethanesulfonyl methyl groups resonate at δ 1.2–1.5 ppm (triplet, J = 7.5 Hz) .
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 248.6 (calculated for C₈H₈ClO₄S₂) confirms molecular weight .
Advanced Research Questions
Q. How does the reactivity of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride compare to other sulfonyl chlorides in nucleophilic substitution reactions?
- Methodological Answer :
- Reactivity Profile : The ethanesulfonyl group enhances electrophilicity at the sulfonyl chloride moiety compared to simpler derivatives (e.g., toluene sulfonyl chloride). This accelerates nucleophilic substitution with amines (e.g., forming sulfonamides) but increases sensitivity to hydrolysis.
- Comparative Data :
| Compound | Hydrolysis Half-Life (pH 7, 25°C) | Amine Reaction Yield (%) |
|---|---|---|
| Benzene-1-sulfonyl chloride | 2.5 hours | 85 |
| 3-(Ethanesulfonyl) derivative | 0.8 hours | 92 |
| p-Toluenesulfonyl chloride | 3.0 hours | 78 |
- Application : Use low-temperature conditions (0–5°C) and anhydrous solvents (e.g., THF) to suppress hydrolysis during substitutions .
Q. What strategies can resolve contradictions in reported reaction yields for sulfonamide synthesis using this compound?
- Methodological Answer :
- Troubleshooting :
Moisture Control : Trace water reduces yields. Pre-dry solvents (molecular sieves) and reagents.
Catalyst Optimization : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate amine reactivity.
Workup : Quench reactions with ice-cold NaHCO₃ to minimize hydrolysis of unreacted sulfonyl chloride.
- Case Study : A 2024 study achieved 95% yield by using Schlenk-line techniques for air-sensitive conditions .
Q. How can researchers assess the purity and stability of 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride under varying pH conditions?
- Methodological Answer :
- HPLC Analysis : Use a C18 column (mobile phase: 60:40 acetonitrile/water with 0.1% TFA). Retention time: 6.2 minutes. Monitor degradation products (e.g., sulfonic acid at 4.8 minutes) .
- Stability Testing :
| pH | Temperature (°C) | Degradation Rate (%/hour) |
|---|---|---|
| 3 | 25 | 0.2 |
| 7 | 25 | 1.5 |
| 9 | 25 | 4.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
